molecular formula C10H9NO4 B14808619 3-Cyclopropoxy-2-formylisonicotinic acid

3-Cyclopropoxy-2-formylisonicotinic acid

Cat. No.: B14808619
M. Wt: 207.18 g/mol
InChI Key: YUMWUMCIYQUFAP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-formylisonicotinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the isonicotinic acid framework, which includes a formyl group at the 2-position. It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-formylisonicotinic acid typically involves the introduction of the cyclopropoxy group and the formyl group onto the isonicotinic acid backbone. One common method involves the reaction of isonicotinic acid with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy derivative. This is followed by formylation using reagents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-formylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-formylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The cyclopropoxy group may enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-formylisonicotinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-cyclopropyloxy-2-formylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)7(10(13)14)3-4-11-8/h3-6H,1-2H2,(H,13,14)

InChI Key

YUMWUMCIYQUFAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C=O)C(=O)O

Origin of Product

United States

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